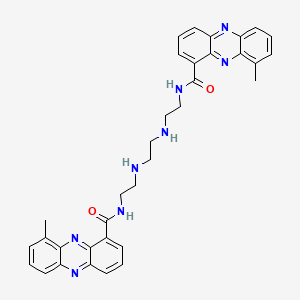
N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(9-methyl-1-phenazinecarboxamide)
Overview
Description
It has shown exceptional anticancer activity both in vitro and in vivo and is significantly more potent than traditional topoisomerase inhibitors . XR5944 is a DNA-targeted agent with a novel DNA binding mode, bis-intercalation, and major groove binding, as well as a novel mechanism of action, transcription inhibition .
Preparation Methods
The synthesis of XR5944 involves the preparation of bis(9-methylphenazine-1-carboxamide). The synthetic route typically includes the following steps:
Synthesis of 9-methylphenazine-1-carboxylic acid: This involves the reaction of phenazine with methyl iodide to introduce a methyl group at the 9-position, followed by carboxylation to form the carboxylic acid.
Formation of bis(9-methylphenazine-1-carboxamide): The carboxylic acid is then converted to the corresponding amide using an appropriate amine under suitable reaction conditions.
Industrial production methods for XR5944 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
XR5944 undergoes several types of chemical reactions, including:
Oxidation: XR5944 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: XR5944 can participate in substitution reactions, where functional groups on the phenazine rings are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
XR5944 has a wide range of scientific research applications, including:
Chemistry: XR5944 is used as a model compound to study DNA intercalation and the effects of bis-intercalation on DNA structure and function.
Biology: The compound is used to investigate the mechanisms of DNA binding and transcription inhibition, as well as its effects on cellular processes.
Medicine: XR5944 has shown exceptional anticancer activity and is being studied for its potential use in cancer therapy.
Mechanism of Action
XR5944 exerts its effects through a novel DNA binding mode, bis-intercalation, and major groove binding. The compound bis-intercalates at the 5′- (TpG): (CpA) site of duplex DNA, which is found in the consensus DNA-binding site of estrogen receptor . This binding mode disrupts the DNA structure and inhibits transcription by preventing the binding of transcription factors to their target DNA sequences . The molecular targets and pathways involved include the inhibition of estrogen receptor activity and the disruption of DNA-protein interactions .
Comparison with Similar Compounds
XR5944 is unique in its DNA binding mode and mechanism of action. Similar compounds include:
Camptothecin: A topoisomerase I inhibitor that also targets DNA but through a different mechanism.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Mitoxantrone: A topoisomerase II inhibitor that also intercalates into DNA.
Compared to these compounds, XR5944 has a distinct bis-intercalation binding mode and a novel mechanism of action, making it a promising candidate for overcoming resistance to current anticancer therapies .
Properties
Key on ui mechanism of action |
XR5944 is a novel DNA targeting agent that in preclinical studies has demonstrated a high level of anti-tumor activity, both in vitro and in vivo, against a number of human tumor models. In human tumor xenograft models, treatment with XR5944 caused both partial and complete regression of large established tumors. |
|---|---|
CAS No. |
343247-32-5 |
Molecular Formula |
C34H34N8O2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide |
InChI |
InChI=1S/C34H34N8O2/c1-21-7-3-11-25-29(21)41-31-23(9-5-13-27(31)39-25)33(43)37-19-17-35-15-16-36-18-20-38-34(44)24-10-6-14-28-32(24)42-30-22(2)8-4-12-26(30)40-28/h3-14,35-36H,15-20H2,1-2H3,(H,37,43)(H,38,44) |
InChI Key |
SFOADSRLCHRTKT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |
Appearance |
Solid powder |
Key on ui other cas no. |
343247-32-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XR 5944; XR-5944; XR5944 ; MLN 944; MLN-944; MLN944 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


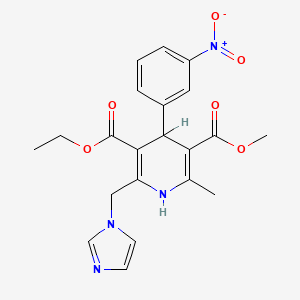
![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)
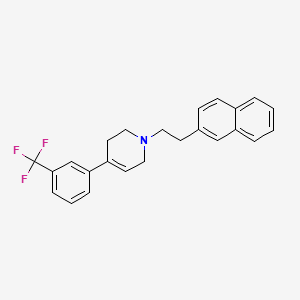
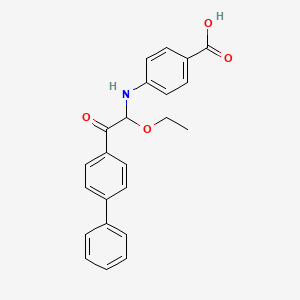
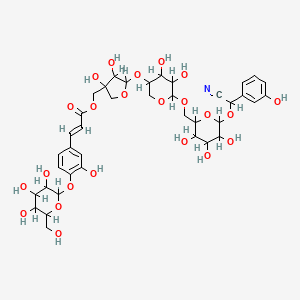
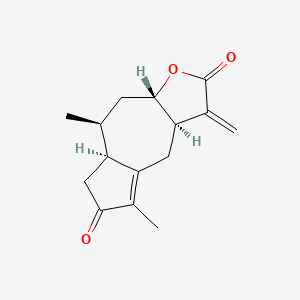
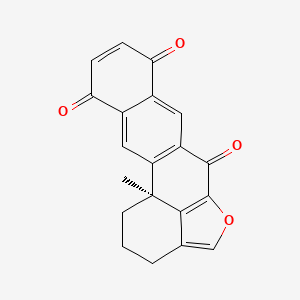
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B1683340.png)
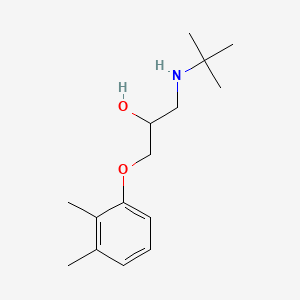
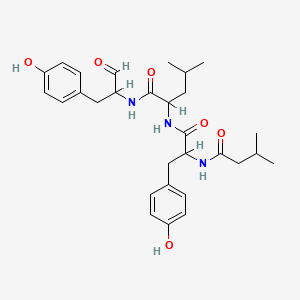
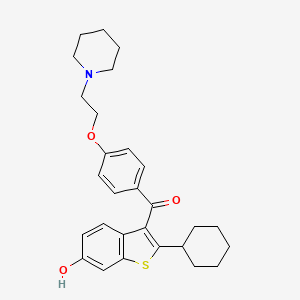
![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)
![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

